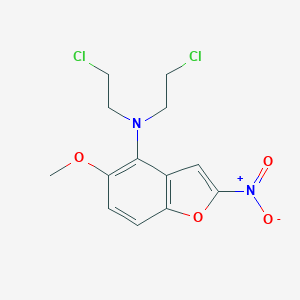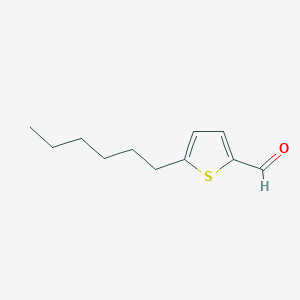
5-Hexylthiophene-2-carbaldehyde
概要
説明
Synthesis Analysis
The synthesis of thiophene derivatives like 5-Hexylthiophene-2-carbaldehyde often involves regioselective and chemoselective methods. For example, the synthesis of related compounds involves multi-step protocols starting from thiophene, utilizing lithium/halogen exchange reactions, and palladium-catalyzed coupling reactions such as the Suzuki reaction for forming thiophene carbaldehyde derivatives (S. Bar, 2021); (Qiang Zhang et al., 2016).
Molecular Structure Analysis
The molecular structure of thiophene derivatives, including 5-Hexylthiophene-2-carbaldehyde, is crucial for their chemical properties and applications. NMR, IR, and elemental analysis are commonly used for characterization, revealing details about the compound's molecular framework and confirming the success of the synthesis process (Zhu Xingrong, 2007).
Chemical Reactions and Properties
5-Hexylthiophene-2-carbaldehyde participates in various chemical reactions, including coupling and alkylation reactions. The compound's reactivity is influenced by its thiophene core, which is susceptible to electrophilic substitution and coupling reactions. These reactions are foundational for creating complex molecules with potential applications in materials science and organic electronics (Shyh-Ming Yang & Jim-Min Fang, 1995).
Physical Properties Analysis
Thiophene derivatives exhibit interesting physical properties, such as photoluminescence, which are significant for applications in optoelectronic devices. The absorption and emission properties of these compounds can be tailored through structural modifications, providing insights into their electronic structures and potential uses in sensing and light-emitting devices (Zhu Xingrong, 2007).
Chemical Properties Analysis
The chemical properties of 5-Hexylthiophene-2-carbaldehyde, such as its reactivity in coupling reactions and the influence of substituents on its behavior, are essential for synthesizing target molecules with desired functions. Studies on its reactions and derivatives highlight the versatility of thiophene carbaldehydes in organic synthesis and materials science (Shyh-Ming Yang & Jim-Min Fang, 1995).
科学的研究の応用
Role in Sustainable Chemical Synthesis
5-Hexylthiophene-2-carbaldehyde, as a derivative of hydroxymethylfurfural (HMF), plays a significant role in the development of renewable chemicals and materials. Research indicates that derivatives like 5-Hexylthiophene-2-carbaldehyde can be key reactants in creating sustainable adhesives, leveraging the shift from fossil-based binders to bio-derived alternatives. This transition is especially relevant in industries such as wood and foundry, which are among the largest users of adhesives and are actively seeking sustainable solutions (Thoma et al., 2020).
Biomass Conversion to Value-added Chemicals
The conversion of plant biomass into furan derivatives, including compounds like 5-Hexylthiophene-2-carbaldehyde, represents a pivotal area of research in green chemistry. These derivatives are seen as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. The application spans across various domains, including the production of monomers, polymers, and even fuels, highlighting the versatility and potential of 5-Hexylthiophene-2-carbaldehyde in contributing to a more sustainable chemical industry (Chernyshev et al., 2017).
Safety and Hazards
特性
IUPAC Name |
5-hexylthiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-2-3-4-5-6-10-7-8-11(9-12)13-10/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCAHBARARIQLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466865 | |
| Record name | 5-hexylthiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100943-46-2 | |
| Record name | 5-hexylthiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hexylthiophene-2-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

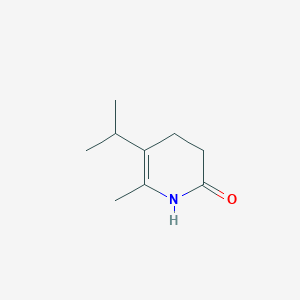

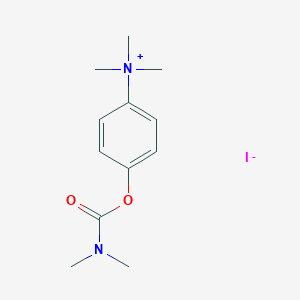

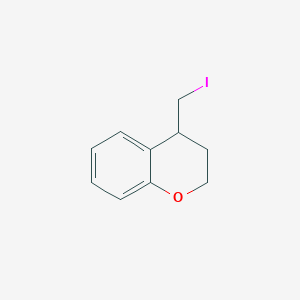
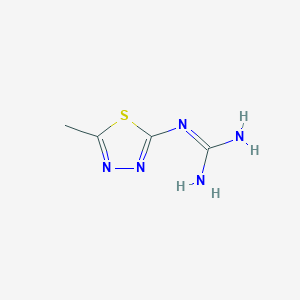
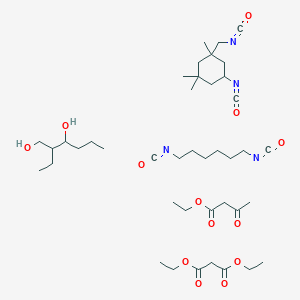



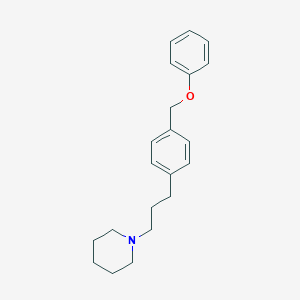
![9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B33588.png)
